molecular formula C12H12O8Pd B1599446 palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide CAS No. 35279-80-2

palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide

Cat. No. B1599446
CAS RN: 35279-80-2
M. Wt: 390.6 g/mol
InChI Key: ORMMRCCAUWPUDU-UHFFFAOYSA-N
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Description

Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide, commonly known as Pd(TCNE), is a highly reactive organic compound used in various scientific research applications. This compound is synthesized by the reaction of palladium acetate with tetracyanoethylene (TCNE) in the presence of a base. Pd(TCNE) has been extensively studied due to its unique electronic and magnetic properties, making it a promising candidate for various technological applications.

Mechanism Of Action

The mechanism of action of Pd(TCNE) is not well understood. However, it is believed that the compound acts as a Lewis acid, accepting an electron pair from the substrate to form a complex. This complex then undergoes various reactions, such as oxidative addition, transmetallation, and reductive elimination, to yield the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Pd(TCNE). However, it is known that the compound is highly reactive and sensitive to air and moisture, and can cause skin and eye irritation upon contact.

Advantages And Limitations For Lab Experiments

Pd(TCNE) has several advantages as a catalyst in organic reactions. It is highly reactive and can catalyze a wide range of reactions. It is also stable under mild reaction conditions and can be easily recovered and reused. However, the compound is sensitive to air and moisture, and requires careful handling and storage. It is also relatively expensive compared to other catalysts.

Future Directions

There are several future directions for the use of Pd(TCNE) in scientific research. One potential application is in the development of new materials for electronic and magnetic devices. Pd(TCNE) can also be used as a catalyst in various organic reactions, and its use in new reactions and reaction conditions can be explored. Additionally, the synthesis and characterization of new Pd(TCNE) derivatives can be investigated to further understand the electronic and magnetic properties of the compound.

Scientific Research Applications

Pd(TCNE) has been extensively studied due to its unique electronic and magnetic properties. It has been used as a building block for the synthesis of various organic materials, such as conducting polymers, molecular magnets, and metal-organic frameworks. Pd(TCNE) has also been used as a catalyst in various organic reactions, such as Suzuki-Miyaura cross-coupling, Sonogashira coupling, and Heck reaction.

properties

IUPAC Name

palladium(2+);tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O8.Pd/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2;/h1-4H3;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMMRCCAUWPUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[C-]=C(C(=[C-]C(=O)OC)C(=O)OC)C(=O)OC.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O8Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392585
Record name Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide

CAS RN

35279-80-2
Record name Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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